4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives, characterized by the presence of a pyrrolidine ring and a methoxyphenyl substituent. Its molecular formula is , indicating the presence of functional groups such as an ester and an aromatic methoxy group. The compound's properties and synthesis methods have garnered attention in various scientific studies, particularly in the context of pharmacological applications.
The synthesis of 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves several key steps:
The reaction conditions, including temperature and reaction time, are critical for optimizing yield and purity. Continuous flow techniques may be utilized for better control over these parameters, enhancing the efficiency of the synthesis .
The molecular structure of 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid features a pyrrolidine ring attached to a methoxyphenyl group at one position and a carboxylic acid functional group at another. This arrangement contributes to its unique chemical behavior.
4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and thionyl chloride for substitution reactions, showcasing the compound's versatility in synthetic organic chemistry .
The mechanism of action for 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid likely involves specific interactions with molecular targets such as enzymes or receptors. Its structural similarity to biologically active molecules suggests that it may influence enzyme activity or receptor binding through competitive inhibition or allosteric modulation.
Research indicates that the methoxyphenyl group may enhance binding affinity to certain receptors, potentially leading to therapeutic effects in various biological processes .
4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several potential applications:
The systematic IUPAC name 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid precisely defines its molecular architecture: a pyrrolidine ring substituted at position 1 with a methyl group, at position 4 with a 2-methoxyphenyl group, and at position 3 with a carboxylic acid moiety. Its chemical formula is C₁₃H₁₇NO₃ (molecular weight: 235.28 g/mol), as confirmed by PubChem records [1]. This structure integrates three pharmacophoric elements:
Conformational Dynamics: The pyrrolidine ring exhibits pseudorotation, allowing transition between envelope and twisted conformations. This dynamic behavior optimizes binding to enantioselective biological targets like enzymes or receptors [2] [10]. X-ray crystallography data (triclinic crystal system, space group P1̄) confirms non-planarity, with bond angles deviating from ideal tetrahedral geometry (Table 1) [3] [6].
Stereochemical Complexity: Chiral centers at C3 and C4 generate multiple stereoisomers. The (3R,4S) and (3S,4R) enantiomers display distinct pharmacodynamic profiles due to differential protein interactions [10].
Electrostatic Properties: The ortho-methoxy group donates electrons (+R effect), increasing electron density on the phenyl ring. Combined with the carboxylic acid’s polarity, this augments water solubility (estimated LogP = 0.46) compared to unsubstituted analogs [2] [9].
Table 1: Key Structural Parameters from Crystallography [3] [6]
Parameter | Value | Biological Implication |
---|---|---|
Crystal System | Triclinic | Influences packing density and stability |
Space Group | P1̄ | Asymmetric unit contains 4 molecules |
Bond Angle C2-C3-C4 | 102.5° | Ring puckering enhances 3D diversity |
Dihedral Angle (Phenyl-Pyrrolidine) | 85.7° | Optimizes π-π stacking with target sites |
Carboxylic Acid Torsion | 15.3° | Facilitates H-bond donor/acceptor interactions |
Pyrrolidine derivatives have evolved from natural product isolations to rationally designed therapeutics. Key milestones include:
Early Alkaloid Discoveries (Pre-1980s):Pyrrolidine-containing alkaloids (e.g., nicotine, hygrine) demonstrated bioactivity, highlighting the scaffold’s innate potential. Proline-derived drugs like Captopril (ACE inhibitor, 1981) exploited the ring’s rigidity for cardiovascular applications [10]. The scaffold’s synthetic versatility enabled diversification, including N-alkylation and carboxylation, to optimize pharmacokinetics [4].
Golden Age of Rational Design (1990s–2010s):Advances in computational chemistry emphasized pyrrolidine’s 3D coverage and sp³ character. FDA approvals included:
Alpelisib (breast cancer, 2019): Incorporates L-prolinamide for PI3Kα selectivity [10].Quantitative structure-activity relationship (QSAR) studies revealed that substitutions at C3/C4 modulate target affinity. For instance, aryl groups enhance kinase inhibition, while carboxylic acids improve solubility for CNS penetration [7].
Modern Innovations (2020–Present):Hybrid molecules like 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid exemplify scaffold functionalization. Its ortho-methoxy group addresses limitations of earlier para-substituted analogs (e.g., 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid [9]) by reducing metabolic susceptibility. Synthetic methodologies now prioritize stereoselective routes, such as asymmetric hydrogenation and chiral pool synthesis from proline, ensuring enantiopure products [10].
Table 2: Evolution of Key Pyrrolidine Derivatives in Drug Development [2] [4] [7]
Era | Representative Drug | Therapeutic Area | Structural Innovation |
---|---|---|---|
1980s | Captopril | Hypertension | Proline-derived thiol for ACE binding |
2000s | Elbasvir | Antiviral | Imidazole-pyrrolidine hybrid for NS5A inhibition |
2010s | Alpelisib | Oncology | L-prolinamide as PI3Kα anchor |
2020s | 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid | Under investigation | Ortho-methoxy aryl + carboxylic acid for multi-target engagement |
This progression underscores pyrrolidine’s enduring role in addressing pharmacological challenges through structural innovation.
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6